6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties . The presence of both nitrogen and chlorine atoms in the ring structure contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with chloroacetyl chloride, followed by cyclization and subsequent chlorination . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The final chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields . The use of microreactor technology has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in an aprotic solvent.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity . The compound can interfere with the normal functioning of bacterial enzymes, thereby exhibiting antimicrobial effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound can disrupt key metabolic processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6-position and the carboxylic acid group at the 2-position contribute to its reactivity and potential as a lead compound in drug discovery .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
6-chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14) |
InChI Key |
HTTJCDGXOBOQIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)C(=O)O)Cl |
Origin of Product |
United States |
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